3-Hydroxypiperidine-1-carbonitrile
Description
Significance of Hydroxylated Piperidine (B6355638) Scaffolds in Synthetic Chemistry
Piperidine and its derivatives are one of the most prevalent heterocyclic motifs found in pharmaceuticals and natural products. The introduction of a hydroxyl group onto the piperidine ring significantly impacts its chemical properties and biological relevance.
Hydroxylated piperidine scaffolds are integral to the design of a vast number of active pharmaceutical ingredients. The hydroxyl group, by virtue of its ability to act as both a hydrogen bond donor and acceptor, can facilitate crucial interactions with biological targets such as enzymes and receptors. This can lead to enhanced binding affinity and selectivity. Furthermore, the presence of a hydroxyl group increases the polarity and aqueous solubility of the molecule, which are critical physicochemical properties for drug candidates.
The position of the hydroxyl group on the piperidine ring is also of great importance. For instance, the 3-hydroxy substitution pattern, as seen in 3-hydroxypiperidine (B146073), creates a chiral center, opening avenues for the synthesis of enantiomerically pure compounds. It is well-established that the stereochemistry of a drug molecule can have a profound effect on its pharmacological activity. wikipedia.orgnih.gov The introduction of a chiral center allows for the exploration of three-dimensional chemical space, which is a key strategy in modern drug design to improve potency and reduce off-target effects. wikipedia.orgorganic-chemistry.org
The synthesis of hydroxylated piperidines has been a subject of extensive research. Common synthetic strategies include the hydrogenation of corresponding hydroxypyridines and the cyclization of functionalized open-chain precursors. chemicalbook.comgoogle.comsigmaaldrich.com The development of stereoselective methods to access specific isomers of hydroxylated piperidines remains an active area of investigation. lookchem.com
Role of Nitrile Functionalization in Heterocyclic Compound Synthesis
The nitrile, or cyano, group is a versatile and valuable functional group in organic synthesis, particularly in the context of heterocyclic chemistry and drug design. google.comgoogle.com Its unique electronic properties and reactivity profile make it a desirable feature in lead optimization and the construction of complex molecular architectures. google.com
In medicinal chemistry, the incorporation of a nitrile group can offer several advantages. Due to its linear geometry and small size, it can often be accommodated within the binding pockets of proteins. mdpi.com The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor, contributing to the binding energy of a ligand-protein complex. Moreover, the nitrile group is generally metabolically stable and can be used to block sites of metabolism on a drug molecule, thereby improving its pharmacokinetic profile. mdpi.com
From a synthetic standpoint, the nitrile group is a powerful synthon that can be transformed into a variety of other functional groups. For example, it can be reduced to a primary amine, hydrolyzed to a carboxylic acid or amide, or used to construct heterocycles such as tetrazoles and triazoles through cycloaddition reactions. google.com This versatility allows chemists to readily diversify a lead compound and explore the structure-activity relationship. The synthesis of N-cyano derivatives, often achieved through reaction with cyanogen (B1215507) bromide, provides a direct method for introducing this valuable functionality onto a nitrogen-containing heterocycle. mdpi.com
Overview of Synthetic Challenges and Opportunities in the Synthesis of 3-Hydroxypiperidine-1-carbonitrile
The synthesis of this compound presents a unique set of challenges and opportunities stemming from the bifunctional nature of the target molecule.
Synthetic Challenges:
The primary challenge in the synthesis of this compound lies in the chemoselective functionalization of the 3-hydroxypiperidine precursor. This starting material contains two nucleophilic sites: the secondary amine and the hydroxyl group. The introduction of the nitrile group typically involves an electrophilic cyanating agent, such as cyanogen bromide. google.com A key challenge is to ensure that the cyanation occurs exclusively on the more nucleophilic nitrogen atom without competing reaction at the hydroxyl group. While the N-cyanation of secondary amines with cyanogen bromide is a well-established transformation, the presence of a nearby hydroxyl group requires careful control of reaction conditions to avoid the formation of byproducts. google.com
Another significant challenge is the handling of reagents like cyanogen bromide, which is highly toxic and requires specialized handling procedures.
Synthetic Opportunities:
Despite the challenges, the successful synthesis of this compound unlocks numerous opportunities for further synthetic exploration. The resulting molecule is a valuable bifunctional building block. The hydroxyl group can serve as a handle for further derivatization through etherification, esterification, or oxidation, allowing for the introduction of a wide range of substituents.
Simultaneously, the N-nitrile group offers a gateway to a variety of other functionalities. As previously mentioned, it can be converted into amines, carboxylic acids, or amides. google.com Of particular interest is the conversion of the nitrile to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. The N-cyanamide functionality can also participate in cycloaddition reactions, enabling the construction of more complex fused heterocyclic systems. This dual reactivity makes this compound a versatile scaffold for the generation of diverse chemical libraries for screening in drug discovery programs.
Data Tables
Table 1: Properties of 3-Hydroxypiperidine
| Property | Value | Reference |
| CAS Number | 6859-99-0 | |
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 57-61 °C | |
| Solubility in Water | 1 g/mL |
Table 2: Synthetic Methods for 3-Hydroxypiperidine
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Hydroxypyridine (B118123) | H₂, 5% Rh/C, H₂O, 5 MPa, 90 °C | 3-Hydroxypiperidine | |
| 5-Halo-2-hydroxypentylamine hydrohalide | Inorganic base, H₂O | 3-Hydroxypiperidine | |
| N-Boc-3-piperidone | Ketoreductase, Glucose Dehydrogenase | (S)-N-Boc-3-hydroxypiperidine |
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-hydroxypiperidine-1-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c7-5-8-3-1-2-6(9)4-8/h6,9H,1-4H2 |
InChI Key |
ZNXAUHIENHJION-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C#N)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxypiperidine 1 Carbonitrile and Key Precursors
Direct Synthesis Approaches to 3-Hydroxypiperidine-1-carbonitrile Derivatives
Direct synthesis methods offer pathways to introduce the nitrile group onto a pre-existing piperidine (B6355638) ring system. These approaches are valuable for their efficiency in building the target molecule.
One approach to synthesizing piperidine derivatives involves the use of aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom. A practical methodology for the intermolecular aziridination of alkenes utilizes hydroxylamine-O-sulfonic acid as the aminating agent, with pyridine (B92270) or piperidine acting as a base in a hexafluoroisopropanol solvent system. chemrxiv.org This method is notable for its effectiveness with non-activated alkenes and its ability to convert a range of alkene substrates into aziridines in moderate to excellent yields. chemrxiv.org The process is characterized by its straightforward operation, mild reaction conditions, broad substrate compatibility, and scalability. chemrxiv.org
The synthesis of 3-substituted-4-hydroxypiperidines, which are valuable in pharmaceuticals, can be achieved through the reduction of piperidin-4-one derivatives. nih.gov Biocatalytic ketone reduction using carbonyl reductases is a promising method for this transformation. nih.gov For instance, the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate can be performed with high enantiomeric excess and conversion rates using specific carbonyl reductases. nih.gov
Furthermore, the asymmetric reduction of N-Boc-piperidin-3-one is a practical route to produce (S)-1-Boc-3-hydroxypiperidine, a key intermediate for various drugs. chemicalbook.com This method is favored for its mild reaction conditions, high yield, and excellent enantioselectivity. chemicalbook.com Ketoreductases are often employed for this chiral-selective conversion. chemicalbook.com
Table 1: Enzymatic Reduction of Piperidinones
| Starting Material | Product | Enzyme/Catalyst | Key Features |
|---|---|---|---|
| tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Chiral 3-substituted-4-hydroxypiperidines | Carbonyl reductases (HeCR and DbCR) | >99% enantiomeric excess, >99% conversion rate. nih.gov |
| N-Boc-piperidin-3-one | (S)-1-Boc-3-hydroxypiperidine | Ketoreductase | High yield, remarkable enantioselectivity, mild conditions. chemicalbook.com |
| N-1-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Ketoreductase (KRED 110) | Complete conversion, high chiral purity. derpharmachemica.com |
| N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | Aldo-keto reductase (AKR-43) | High activity and enantioselectivity, no substrate inhibition. nih.gov |
Synthesis of the 3-Hydroxypiperidine (B146073) Core Scaffold
The 3-hydroxypiperidine core is a fundamental building block that can be subsequently functionalized to yield the desired carbonitrile. The synthesis of this scaffold can be accomplished through several reliable methods.
A common and effective method for preparing 3-hydroxypiperidine is the hydrogenation of 3-hydroxypyridine (B118123). chemicalbook.com This reduction reaction can be carried out using various catalytic systems. One approach involves the use of a rhodium-nickel/carbon bimetallic catalyst in the presence of hydrogen gas. google.com This method is noted for its high product yield (over 90%) and stable performance, making it suitable for large-scale production. google.com The reaction can be conducted under mild conditions in a solvent such as water or isopropanol. google.com
Another catalytic system employs a rhodium on carbon catalyst. google.com In a typical procedure, 3-hydroxypyridine is hydrogenated in an autoclave with a 5% rhodium on carbon catalyst and water as the solvent. google.com The reaction is run at elevated temperature and pressure. google.com
Iridium catalysts have also been utilized for the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts, providing a direct route to substituted piperidin-3-one (B1582230) derivatives. nih.gov This method is valued for its high chemoselectivity and practicality for synthesizing these important intermediates. nih.gov
Table 2: Catalytic Hydrogenation of 3-Hydroxypyridine
| Catalyst | Substrate | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Rhodium-nickel/carbon | 3-Hydroxypyridine | Water | 5 atm H₂, 50°C | 92% google.com |
| Rhodium-nickel/carbon | 3-Hydroxypyridine | Isopropanol | 3 atm H₂, 25°C | 96% google.com |
| 5% Rhodium on carbon | 3-Hydroxypyridine | Water | 5 MPa H₂, 90°C, 48h | 96.3% google.com |
| 5% Rhodium on carbon | 3-Hydroxypyridine | Water | 6 MPa H₂, 85°C, 5h | 96.8% google.com |
| Homogeneous Iridium catalyst | 3-Hydroxypyridinium salts | Not specified | Mild conditions | High yields nih.gov |
Intramolecular cyclization provides an alternative strategy for constructing the piperidine ring from an acyclic precursor.
The intramolecular cyclization of a haloamine, such as 5-bromo-2-hydroxypentylamine hydrobromide, can yield 3-hydroxypiperidine. chemicalbook.comgoogle.com In this process, the haloamine is dissolved in water, and an inorganic base like sodium carbonate is added to facilitate the ring closure reaction. chemicalbook.comgoogle.com The reaction is typically performed at a controlled temperature, starting at a lower temperature and then warming to ensure completion. chemicalbook.com This method offers a straightforward route to the 3-hydroxypiperidine scaffold with a good yield. chemicalbook.com
Table 3: Synthesis of 3-Hydroxypiperidine via Cyclization
| Starting Material | Reagent | Solvent | Reaction Steps | Yield |
|---|---|---|---|---|
| 5-bromo-2-hydroxypentylamine hydrobromide | Sodium carbonate | Water | 1. Addition of base at 10-15°C. 2. Reaction at ~15°C for 2 hours. 3. Heating to 30-40°C for 2 hours. | 80% chemicalbook.com |
Intramolecular Cyclization Reactions.
Radical-Mediated Amine Cyclization
Radical cyclizations offer a powerful means to form C-C or C-N bonds under mild conditions, tolerating a wide array of functional groups. These reactions typically involve the generation of a radical species that subsequently adds to an unsaturated moiety within the same molecule to forge the heterocyclic ring.
One established method involves the tin hydride-mediated cyclization of α- and β-amino aldehydes. york.ac.uk In this approach, a precursor amino aldehyde reacts with a tin hydride, such as tributyltin hydride (Bu3SnH), and a radical initiator like azobisisobutyronitrile (AIBN). This generates an O-stannyl ketyl radical, which cyclizes onto a tethered alkene or other radical acceptor to form the piperidine ring. york.ac.uk This method has been shown to be general for preparing substituted hydroxypiperidines. york.ac.uk
More recently, visible-light photoredox catalysis has emerged as a milder and more sustainable alternative to traditional radical initiation methods. nih.gov This strategy can be used to generate aryl radical species from linear aryl halide precursors. These radicals undergo regioselective exo-cyclization onto a tethered olefin, followed by a hydrogen atom transfer (HAT) to terminate the sequence and afford complex spirocyclic piperidines. nih.gov This approach avoids the use of toxic tin reagents and operates efficiently under mild conditions. nih.gov
| Method | Catalyst/Reagent | Substrate Type | Key Intermediate | Reference |
| Tin-Mediated Cyclization | Bu3SnH / AIBN | Amino aldehyde with alkene | O-Stannyl ketyl radical | york.ac.uk |
| Photoredox Catalysis | Organic Photoredox Catalyst (e.g., P1) / Hünig's Base | Aryl iodide with tethered olefin | Aryl radical | nih.gov |
Intramolecular Reductive Hydroamination/Cyclization Cascades
Intramolecular reductive hydroamination represents an atom-economical method for synthesizing N-heterocycles. These cascade reactions typically involve the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl or alkyne group, which then undergoes intramolecular nucleophilic attack followed by reduction.
For instance, the synthesis of piperidines can be achieved through an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.gov The reaction is thought to proceed via an acid-mediated functionalization of the alkyne, leading to the formation of an enamine and subsequently an iminium ion. This electrophilic intermediate is then attacked by the tethered amine, and the resulting cyclized product is reduced to yield the piperidine ring. nih.gov This method provides a direct route to the piperidine core from acyclic precursors. nih.gov
Another variation is the reductive transamination of pyridinium (B92312) salts. acs.org This process involves the initial reduction of a pyridinium salt to a dihydropyridine (B1217469) intermediate. This intermediate is then intercepted by water and hydrolyzed, and a subsequent reductive amination with an amine affords the N-substituted piperidine. acs.org This method expands the toolbox for accessing functionalized piperidines from readily available pyridine derivatives. acs.org
| Strategy | Precursor Type | Key Intermediate | Typical Conditions | Reference |
| Alkyne Hydroamination | Amino-alkyne | Iminium ion | Acid-mediated cyclization, then reduction | nih.gov |
| Reductive Transamination | Pyridinium salt | Dihydropyridine | Rhodium-catalyzed transfer hydrogenation | acs.org |
N-Sulfonyliminium Ion Triggered Cyclizations (e.g., Pictet-Spengler, Aza Prins/Ritter Reactions)
The generation of highly electrophilic N-acyliminium or N-sulfonyliminium ions provides a powerful trigger for intramolecular C-C bond formation. These reactive intermediates can be trapped by a wide range of tethered nucleophiles to construct the piperidine skeleton.
The Pictet-Spengler reaction is a classic example, involving the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which is then attacked by the nucleophilic aryl ring to close the loop. wikipedia.org While traditionally used for synthesizing tetrahydroisoquinolines from electron-rich arenes like indoles, the principle can be extended to other systems. wikipedia.orgthermofisher.com N-sulfonyliminium ion variants have been developed to activate less reactive precursors, with Lewis acids like scandium(III) or copper(II) triflates facilitating the condensation and subsequent cyclization. usm.eduusm.edu
The aza-Prins/Ritter reaction is another powerful cascade utilizing these intermediates. An aza-Prins cyclization involves the reaction of a homoallylic amine with a carbonyl compound to generate an N-acyliminium ion, which is then attacked by the alkene. nih.gov In a tandem aza-Prins-Ritter sequence, the resulting carbocation is trapped by a nitrile solvent (like acetonitrile), which, after hydrolysis, yields an amide-substituted piperidine. rsc.orgnih.gov This provides a direct route to functionalized piperidines. rsc.org
| Reaction Name | Key Intermediate | Typical Substrates | Catalyst/Promoter | Reference |
| Pictet-Spengler | Iminium ion / N-Sulfonyliminium ion | β-Arylethylamine + Aldehyde/Ketone | Brønsted or Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂) | wikipedia.orgusm.edu |
| Aza-Prins / Ritter | N-Acyliminium ion / Carbocation | Homoallylic amine + Aldehyde + Nitrile | Triflic acid, Fe(NO₃)₃·9H₂O | rsc.orgnih.gov |
Intermolecular Cyclization (Annulation) Strategies
Intermolecular strategies build the piperidine ring by combining two or more separate components in a single process, often referred to as annulation. These methods are highly convergent and allow for significant structural diversity.
Hydrogen Borrowing Annulation
Hydrogen borrowing (or hydrogen autotransfer) catalysis is an elegant and sustainable strategy that uses simple alcohols as alkylating agents, with water as the only byproduct. nih.govcsic.es In this process, a transition metal catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to a reactive aldehyde or ketone in situ. nih.gov
For piperidine synthesis, a primary amine is condensed with the in-situ generated aldehyde from a diol. The resulting imine undergoes intramolecular cyclization (or further reaction), and the catalyst then returns the "borrowed" hydrogen to reduce the intermediate and form the saturated aza-heterocycle. sci-hub.se Iridium complexes, such as [Cp*IrCl₂]₂, are highly effective catalysts for this transformation, enabling the annulation of various diols with amines to produce a wide range of substituted piperidines, often with high stereocontrol. sci-hub.se
| Catalyst System | Reactants | Key Steps | Product Type | Reference |
| [Cp*IrCl₂]₂ | Diol + Primary Amine | 1. Dehydrogenation of diol2. Condensation/Cyclization3. Hydrogenation | Substituted Piperidines | sci-hub.se |
| Ru, Rh, Fe complexes | Diol + Primary Amine | Dehydrogenation-Condensation-Hydrogenation Cascade | Saturated aza-heterocycles | sci-hub.senih.gov |
Gold-Catalyzed Annulation Procedures
Homogeneous gold catalysis has become a premier tool for activating alkynes toward nucleophilic attack. nih.gov In annulation reactions, gold catalysts can orchestrate complex cascades involving multiple bond formations. For the synthesis of piperidine-containing frameworks, gold catalysts can promote the cyclization of substrates containing multiple alkyne functionalities.
For example, a cationic gold catalyst can induce the annulation of 1,8-dialkynylnaphthalenes. nih.gov While this specific example leads to larger indenophenalene systems, the underlying mechanistic principles are applicable to piperidine synthesis. The reaction proceeds through a 6-endo-dig cyclization, generating a gold(I) vinylidene or vinyl cation intermediate. This highly reactive species can then participate in a subsequent ring-closing step, such as a C-H insertion, to complete the annulation. nih.gov By designing appropriate diyne or enyne substrates, this powerful methodology can be harnessed to construct the piperidine ring.
| Catalyst System | Substrate Type | Key Intermediate | Cyclization Mode | Reference |
| (IPr*)AuCl / AgNTf₂ | Diynes / Enynes | Gold(I) vinylidene / Vinyl cation | 6-endo-dig followed by a second cyclization | nih.gov |
Ring-Closing Metathesis (RCM) Reactions
Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds by providing a reliable method for forming carbon-carbon double bonds. The reaction uses well-defined ruthenium or molybdenum catalysts to join two terminal olefins within a single molecule.
For the synthesis of 3-hydroxypiperidine precursors, RCM is applied to nitrogen-containing dienes. organic-chemistry.orgresearchgate.net Specifically, an N-protected diallylamine (B93489) derivative bearing an oxygen function at the appropriate position is subjected to RCM. This reaction typically yields a 1,6-dihydro-2H-pyridin-3-one intermediate. researchmap.jp This versatile intermediate can then be converted to the final 3-hydroxypiperidine through several pathways. Treatment with a base such as DBU can induce elimination to form a 3-hydroxypyridine, which can then be hydrogenated. organic-chemistry.org Alternatively, the enone system within the dihydropyridinone can be directly reduced, or an oxidation/deprotection sequence can be employed to achieve the desired target. organic-chemistry.orgnih.gov
| Catalyst | Substrate | RCM Product | Subsequent Steps | Reference |
| Grubbs' or Hoveyda-Grubbs' Ruthenium Catalysts | N-protected, oxygenated diene | 1,6-Dihydro-2H-pyridin-3-one | Elimination, Oxidation, or Reduction | organic-chemistry.orgresearchgate.netresearchmap.jp |
Reduction of Ketopiperidines (e.g., N-Boc-3-piperidone)
The asymmetric reduction of N-Boc-3-piperidone is a primary strategy for synthesizing the chiral alcohol (S)-N-Boc-3-hydroxypiperidine. mdpi.comchemicalbook.com This transformation can be accomplished through various synthetic routes, broadly categorized into chemical and biocatalytic methods. While chemical methods are established, biocatalysis has emerged as a powerful alternative, offering high selectivity under mild, environmentally friendly conditions. mdpi.comrsc.org The choice of method depends on factors such as desired stereoselectivity, scalability, and cost-effectiveness.
Chemical reduction of N-Boc-3-piperidone is a common approach to produce 3-hydroxypiperidine derivatives. A patented synthesis method describes the reduction of an N-benzyl-3-hydroxyl pyridine quaternary ammonium (B1175870) salt using sodium borohydride (B1222165) to yield N-benzyl-3-hydroxyl piperidine, which is a precursor to N-Boc-3-hydroxyl piperidine. google.com Another method involves the direct reduction of 3-hydroxypyridine in an alkaline solution with sodium borohydride to produce 3-hydroxy piperidine, which is then protected with a Boc group. google.com These methods, while effective, often lack the high stereoselectivity required for producing a single enantiomer, which is a significant drawback compared to biocatalytic approaches.
Biocatalytic asymmetric reduction has become an efficient and green method for preparing chiral alcohols like (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone. mdpi.com This approach utilizes enzymes, specifically ketoreductases (KREDs), which can catalyze the reduction with high stereoselectivity, often yielding the desired (S)-enantiomer with excellent purity (>99% enantiomeric excess). nih.govsemanticscholar.org Compared to chemical synthesis, biocatalysis offers numerous advantages, including mild reaction conditions, high selectivity, and alignment with the principles of green chemistry, as the theoretical yield and atom utilization can approach 100%. mdpi.com
Ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. The synthesis of (S)-N-Boc-3-hydroxypiperidine relies heavily on these biocatalysts. rsc.org Researchers have screened various KREDs to find the most efficient ones for this specific transformation. For instance, a screening of 27 KREDs from Chryseobacterium sp. CA49 identified ChKRED03 as a top performer, achieving complete conversion of 100 g/L of N-Boc-3-piperidone within 10 hours to produce (S)-N-Boc-3-hydroxypiperidine with over 99% enantiomeric excess (ee). semanticscholar.org Similarly, a thermostable aldo-keto reductase, AKR-43, also demonstrated high activity and enantioselectivity for the same substrate. nih.gov The selection of the KRED is crucial for the process's efficiency and stereochemical outcome.
Table 1: Performance of Selected Ketoreductases in the Reduction of N-Boc-3-piperidone
| Enzyme | Source Organism | Substrate Conc. (g/L) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| ChKRED03 | Chryseobacterium sp. CA49 | 100 | 10 | >99 | >99 | semanticscholar.org |
| KRED 110 | ES-KRED-8000 kit | 10 | 3-4 | Complete | Not specified | derpharmachemica.com |
| AKR-43 | Not specified | 160 (16% w/w) | 16 | >99 | >99 | nih.gov |
| KRED/GDH | Candida glabrata / Bacillus sp. | Not specified | Not specified | >99 | >99 | rsc.org |
The activity of ketoreductases is dependent on expensive coenzymes like NADPH or NADH. mdpi.com To make the process economically viable, a coenzyme regeneration system is essential. rsc.org A highly effective approach is the coexpression of both the ketoreductase (KRED) and a second enzyme, such as glucose dehydrogenase (GDH), within the same host cell, typically E. coli. mdpi.com The GDH regenerates the NADPH coenzyme by oxidizing a low-cost co-substrate like glucose. mdpi.comrsc.org This system significantly improves catalytic efficiency by ensuring the coenzyme is readily available for the KRED. mdpi.com Studies have shown that constructing single-promoter coexpression strains can lead to higher catalytic efficiency for synthesizing (S)-N-Boc-3-hydroxypiperidine compared to dual-promoter systems or using separately expressed enzymes. mdpi.com Optimized coexpression systems have achieved over 99% conversion and 99% optical purity of the final product. mdpi.com
Table 2: Comparison of KRED and GDH Activity in Different Expression Systems
| Expression Strategy | KRED Activity (U·g⁻¹ wet cells) | GDH Activity (U·g⁻¹ wet cells) | Reference |
| Separate Expression | 31.6 | 40.3 | mdpi.com |
| Dual-Promoter Coexpression (E. coli/pETDuet-K-G) | 16.8 | 25.4 | mdpi.com |
| Single-Promoter Coexpression (E. coli/pET28-K-rbs-G) | Not specified | Not specified | mdpi.com |
Optimizing the reaction environment is crucial for maximizing the efficiency of biocatalytic processes. Key parameters that are frequently optimized include pH, temperature, and substrate concentration. For the KRED/GDH coexpression system, one study found the optimal conditions to be a pH of 6.5 and a temperature of 35 °C, which resulted in a conversion rate of over 99%. mdpi.com Another study using the thermostable AKR-43 with GDH for cofactor recycling identified the optimal conditions as pH 7.5 and 30 °C. nih.gov Furthermore, for certain biocatalytic reactions, biphasic reaction media, consisting of an aqueous phase and an organic solvent phase, can extend the scope of the process. nih.gov Specialized mini-reactors have been designed to characterize and optimize catalyst performance in these biphasic systems, allowing for the control of factors like interfacial area and independent stirring of both phases. nih.gov This enables a thorough investigation of mass transfer, enzyme productivity, and stability, which is key for the successful industrial implementation of such catalytic processes. nih.gov
Biocatalytic Asymmetric Reduction.
Ring Expansion Methodologies (e.g., from Prolinols)
A notable strategy for synthesizing substituted piperidines involves the ring expansion of smaller ring systems, such as pyrrolidines. The use of readily available chiral prolinols (2-(hydroxymethyl)pyrrolidines) as starting materials provides an elegant route to optically active 3-substituted piperidines. researchgate.netrsc.org This transformation typically proceeds through the formation of a bicyclic aziridinium (B1262131) ion intermediate. researchgate.netresearchgate.net
The process is initiated by activating the hydroxyl group of the prolinol, converting it into a good leaving group. Treatment with reagents like diethylaminosulfur trifluoride (DAST) or similar activators facilitates the intramolecular cyclization, where the pyrrolidine (B122466) nitrogen attacks the carbon bearing the leaving group to form the strained aziridinium ion. researchgate.netacs.org This highly reactive intermediate is then subjected to nucleophilic attack. The nucleophile preferentially attacks one of the carbons of the aziridinium ring, leading to the opening of the three-membered ring and the formation of the larger, more stable six-membered piperidine ring. researchgate.net
The choice of nucleophile determines the substituent at the C3 position of the resulting piperidine. researchgate.net For the synthesis of 3-hydroxypiperidine, a hydroxide (B78521) source or a protected equivalent would be used as the nucleophile. The stereochemistry of the final product is often highly controlled, making this a valuable method for asymmetric synthesis. researchgate.net
Cyclodehydration Reactions
Cyclodehydration and related intramolecular cyclization reactions represent another important class of methods for forming the piperidine ring. These reactions typically start with a linear precursor containing the necessary atoms to form the heterocyclic system.
One such approach involves the ring closure of a 5-halo-2-hydroxypentylamine hydrohalide. google.com In this method, the linear precursor is treated with a base in an aqueous medium. The base neutralizes the amine salt and promotes an intramolecular nucleophilic substitution, where the nitrogen atom attacks the carbon bearing the halogen atom. This cyclization expels the halide ion and forms the 3-hydroxypiperidine ring. The reaction conditions are generally mild, and the starting materials can often be derived from precursors like tetrohydrofurfurylamine. google.com
A phosphite-driven cyclodehydration has also been reported as a concise method for synthesizing 3-hydroxypiperidines, highlighting the diversity of reagents that can be employed to facilitate the key ring-forming step. researchgate.net
Protecting Group Strategies for Hydroxyl and Amine Functionalities
In multi-step syntheses, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from interfering with reactions at other sites of the molecule. For the synthesis of this compound and its intermediates, the secondary amine of the piperidine ring is a primary site for protection.
tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its ease of removal under specific, mild acidic conditions. The protection of the 3-hydroxypiperidine nitrogen is a common and crucial step in the synthesis of many pharmaceutical agents. nih.govchemicalbook.com
The standard procedure for introducing the Boc group involves reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. google.comgoogle.com The base, which can be an inorganic base like sodium hydroxide or an organic base, deprotonates the secondary amine, increasing its nucleophilicity. The amine then attacks the electrophilic carbonyl carbon of the Boc anhydride, leading to the formation of the N-Boc protected 3-hydroxypiperidine, also known as 1-Boc-3-hydroxypiperidine. google.comgoogle.com This reaction is typically high-yielding and clean.
Deprotection Methodologies (e.g., acid-mediated)
The removal, or deprotection, of the Boc group is most commonly achieved using acidic conditions. acsgcipr.org This strategy is effective because the Boc group is highly labile to acid but resistant to many other reagents. nih.gov
The mechanism of acid-mediated deprotection involves the protonation of the carbamate (B1207046) oxygen by a strong acid. acsgcipr.org This is followed by the fragmentation of the protonated intermediate into the free piperidine amine (as its conjugate acid salt), carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation is typically scavenged by a nucleophile or eliminated as isobutylene (B52900) gas. acsgcipr.org
A variety of acids can be used for this purpose, including trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol, or ethyl acetate (B1210297). nih.govchemicalbook.comreddit.com The choice of acid and solvent allows for tuning the reaction conditions to be compatible with other functional groups present in the molecule. For example, a 2.0 M solution of HCl in ethyl acetate can be used to stir the Boc-protected compound at room temperature overnight to effectively remove the Boc group. chemicalbook.com After the reaction, a basic workup is performed to neutralize the amine salt and isolate the free 3-hydroxypiperidine. chemicalbook.com Other acids like phosphoric acid and various sulfonic acids have also been successfully employed. mdpi.com
Stereochemical Aspects in the Synthesis of 3 Hydroxypiperidine 1 Carbonitrile Derivatives
Enantioselective and Diastereoselective Synthesis
Achieving control over the stereochemistry at the C-3 position of the piperidine (B6355638) ring is paramount in the synthesis of enantiomerically pure 3-hydroxypiperidine (B146073) derivatives. Various strategies have been developed to this end, including enzymatic resolutions, asymmetric catalysis, and the use of chiral starting materials. While specific literature on the enantioselective synthesis of 3-Hydroxypiperidine-1-carbonitrile is not abundant, the principles established for other N-substituted derivatives, such as N-Boc-3-hydroxypiperidine, are highly relevant.
Enzymatic and whole-cell biotransformations offer a green and highly selective approach. Current time information in Bangkok, TH.mdpi.comresearchgate.netderpharmachemica.com Ketoreductases (KREDs), often coupled with a cofactor regeneration system like glucose dehydrogenase (GDH), have been successfully employed for the asymmetric reduction of N-substituted 3-piperidones to the corresponding (S)- or (R)-3-hydroxypiperidines with high enantiomeric excess (ee). mdpi.comthieme-connect.com For instance, the coexpression of a ketoreductase from Candida glabrata and a glucose dehydrogenase from Bacillus sp. in E. coli has been shown to efficiently catalyze the reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with a conversion and optical purity exceeding 99%. mdpi.com
Metal-catalyzed asymmetric hydrogenation is another powerful tool. mdpi.com Rhodium complexes with chiral phosphine (B1218219) ligands have been utilized for the enantioselective hydrogenation of pyridine (B92270) derivatives to yield chiral piperidines. mdpi.com Similarly, rhodium-catalyzed asymmetric construction of 3-hydroxypiperidones has been achieved through a sequential photocyclization and rearrangement of N-allylglyoxyamides, yielding products with high enantioselectivity (up to 98% ee). thieme-connect.com
Diastereoselective synthesis often involves the reduction of a substituted piperidinone precursor. For example, the reduction of tert-butyl 4-oxo-3-arylpiperidine-1-carboxylates using stereoselectively distinct carbonyl reductases can produce different stereoisomers of 3-substituted-4-hydroxypiperidines. nih.gov Another approach involves the diastereoselective reductive cyclization of amino acetals derived from nitro-Mannich reactions. mdpi.com
The use of chiral building blocks, or the "chiral pool," provides another reliable route. L-glutamic acid, for instance, can be used as a chiral precursor to synthesize either (S)- or (R)-3-hydroxypiperidine.
Table 1: Examples of Enantioselective and Diastereoselective Synthesis Methods for 3-Hydroxypiperidine Derivatives
| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric/Diastereomeric Excess | Reference(s) |
|---|---|---|---|---|---|
| Enzymatic Reduction | N-Boc-3-piperidone | Ketoreductase (KRED) & Glucose Dehydrogenase (GDH) | (S)-N-Boc-3-hydroxypiperidine | >99% ee | mdpi.com |
| Biocatalysis | N-Boc-3-piperidone | Baker's Yeast | (S)-N-Boc-3-hydroxypiperidine | High Chiral Selectivity | researchgate.netderpharmachemica.com |
| Asymmetric Hydrogenation | 3-Hydroxypyridine (B118123) | Rhodium on Carbon | 3-Hydroxypiperidine | - | google.com |
| Carbonyl-Ene Reaction | N-allylglyoxylamides | [Rh(OH)(cod)]₂ / Chiral Ligand | 3-Hydroxypiperidones | up to 98% ee | thieme-connect.com |
| Diastereoselective Reduction | tert-butyl 4-oxo-3-arylpiperidine-1-carboxylate | Carbonyl Reductases (HeCR or DbCR) | 3-Aryl-4-hydroxypiperidines | - | nih.gov |
| Azide Reductive Cyclization | Aldehyde Precursor | Palladium catalyst | (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid | Enantioselective | mdpi.com |
Chiral Resolution Techniques
When a racemic mixture of a 3-hydroxypiperidine derivative is synthesized, chiral resolution is a common method to separate the enantiomers. This is often achieved by converting the enantiomers into a pair of diastereomers, which can then be separated by physical means like crystallization due to their different physical properties.
The most prevalent method is the formation of diastereomeric salts by reacting the racemic base (e.g., 3-hydroxypiperidine) with a chiral acid. mdpi.com The resulting salts have different solubilities, allowing for the separation of one diastereomer by fractional crystallization. The resolved salt is then treated with a base to liberate the desired enantiomerically pure amine. Common chiral resolving agents include tartaric acid and its derivatives, and other chiral acids like D-pyroglutamic acid. google.com A patented method describes the resolution of 3-hydroxypiperidine using D-pyroglutamic acid in ethanol, leading to the crystallization of (S)-3-hydroxypiperidine D-pyroglutamate. google.com
Another approach mentioned for racemic 1-Boc-3-hydroxypiperidine is the use of L-camphorsulfonic acid, although this chemical resolution can result in a yield of less than 50%. derpharmachemica.com
Table 2: Chiral Resolving Agents for 3-Hydroxypiperidine
| Resolving Agent | Target Compound | Method | Reference(s) |
|---|---|---|---|
| D-Pyroglutamic acid | 3-Hydroxypiperidine | Diastereomeric salt crystallization | google.com |
| L-Camphorsulfonic acid | 1-Boc-3-hydroxypiperidine | Diastereomeric salt crystallization | derpharmachemica.com |
Influence of Catalysts and Ligand Architectures on Stereocontrol
The choice of catalyst and the architecture of the chiral ligands are critical in metal-catalyzed asymmetric synthesis for achieving high levels of stereocontrol. In the synthesis of chiral piperidine derivatives, rhodium and palladium-based catalysts are frequently used.
For instance, in the asymmetric hydrogenation of pyridinium (B92312) salts, the combination of a rhodium precursor with a chiral bisphosphine ligand, such as those from the Josiphos family, can lead to high enantioselectivity. rsc.org The structure of the ligand, including its bite angle and the nature of its substituents, directly influences the geometry of the transition state and thus the stereochemical outcome of the reaction.
In palladium-catalyzed reactions, such as the deconstructive aminolysis of bridged δ-lactam-γ-lactones to form 3-hydroxy-2-piperidinone carboxamides, the choice of both the palladium source (e.g., Pd(TFA)₂) and the phosphine ligand (e.g., PPh₃) is crucial for the reaction to proceed. nih.gov The catalyst system is responsible for the selective cleavage of the acyl C-O bond and the subsequent stereocontrolled formation of the product. nih.gov
The enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates to form piperidine derivatives is another example where the chiral P-O ligand provides high selectivity under redox-neutral conditions with a palladium catalyst. mdpi.com
Table 3: Catalyst and Ligand Systems for Stereocontrolled Synthesis of Piperidine Derivatives
| Catalyst System | Reaction Type | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|
| [Rh(OH)(cod)]₂ / Chiral Phosphine Ligand | Carbonyl-Ene Reaction | 3-Hydroxypiperidones | High enantioselectivity | thieme-connect.com |
| Pd(TFA)₂ / PPh₃ | Deconstructive Aminolysis | 3-Hydroxy-2-piperidinone carboxamides | Stereocontrolled C-O bond activation | nih.gov |
| Palladium Catalyst / Chiral P-O Ligand | Aza-Heck Cyclization | Piperidine derivatives | High selectivity in cyclization | mdpi.com |
| Rhodium on Carbon | Asymmetric Hydrogenation | 3-Hydroxypiperidine | Reduction of pyridine ring | google.com |
Studies on Absolute Stereochemistry
The determination of the absolute configuration of the newly created stereocenters is a critical final step in any stereoselective synthesis. Several methods are employed for this purpose. A common technique is the use of NMR spectroscopy with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). By converting the chiral alcohol into diastereomeric Mosher's esters, the absolute configuration can often be determined by analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed stereocenter. uzh.ch
X-ray crystallography is another definitive method for determining the absolute stereochemistry, provided that a suitable single crystal of the compound or a derivative can be obtained. acs.org
In some cases, the absolute configuration is assigned by chemical correlation, where the synthesized compound is converted into a known compound whose absolute stereochemistry has been previously established. For example, the absolute configuration of a dextrorotatory ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate was determined to be (3R,4R) by transforming it into a derivative and comparing its chiroptical data with known compounds. uzh.ch The optical rotation ([α]D) is also a key characteristic used to distinguish between enantiomers, with the (S)-enantiomer of 1-Boc-3-hydroxypiperidine typically exhibiting a positive optical rotation, while the (R)-enantiomer has a negative rotation. sigmaaldrich.comsigmaaldrich.com
Chemical Reactivity and Transformations of 3 Hydroxypiperidine 1 Carbonitrile
Cross-Coupling Reactions
The functionalized piperidine (B6355638) ring is a prevalent scaffold in pharmaceuticals and bioactive compounds. Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have enabled the direct installation of aryl groups onto the saturated heterocyclic core, moving beyond the limitations of "flat" sp²-rich molecules.
Ni-Catalyzed sp³/sp²-Reductive Cross-Coupling Reactions
Nickel-catalyzed reductive cross-electrophile coupling has emerged as a powerful strategy for forging C(sp²)-C(sp³) bonds. These reactions are advantageous as they utilize readily available and stable electrophiles, such as aryl halides and alkyl derivatives, under reducing conditions. In this context, derivatives of 3-hydroxypiperidine (B146073) serve as effective sp³ coupling partners.
Research has demonstrated the successful coupling of N-Boc-piperidine-derived radical precursors with aryl iodides. rsc.orgnih.gov One effective strategy involves the use of Katritzky salts, which are pyridinium (B92312) salts that can be generated from primary or secondary amines. A nickel-catalyzed electrochemical methodology has been developed for the reductive coupling of these amine-derived radical precursors with aryl iodides, offering a sustainable alternative that avoids chemical reductants. rsc.orgnih.gov For instance, the Katritzky salt derived from N-Boc-piperidine can be coupled with methyl 4-iodobenzoate (B1621894) in excellent yield. rsc.org
Another approach involves the use of alkyl tosylates as the sp³ electrophile. In a protocol adapted from Molander, N-Boc-4-tosyloxypiperidine was successfully coupled with N-benzyl-6-bromo-isoquinolone using a NiCl₂·glyme catalyst, a bipyridine-based ligand, and manganese metal as the reductant. Current time information in Bangalore, IN. This highlights the ability of the piperidine ring, activated as a tosylate, to participate in Ni-catalyzed reductive cross-coupling to form complex, sp³-rich architectures. Current time information in Bangalore, IN.
Table 1: Examples of Ni-Catalyzed Reductive Cross-Coupling of Piperidine Derivatives
| Piperidine Precursor | Aryl Halide | Catalyst System | Product | Yield | Ref |
| N-Boc-piperidine Katritzky Salt | Methyl 4-iodobenzoate | NiBr₂·glyme, Ligand | Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate | 85% | rsc.org |
| N-Boc-4-tosyloxypiperidine | N-Benzyl-6-bromo-isoquinolone | NiCl₂·glyme, Ligand, Mn | 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-N-benzyl-isoquinolone | 51% | Current time information in Bangalore, IN. |
Ring Transformations and Skeletal Rearrangements
The piperidine scaffold can undergo a variety of skeletal rearrangements and transformations, allowing access to other important heterocyclic systems. These reactions significantly enhance the synthetic utility of 3-hydroxypiperidine derivatives by enabling the construction of larger or more complex ring systems.
Ring Expansion to Larger Heterocycles (e.g., azepanes, iminosugars, hydantoins)
Azepanes: The one-carbon ring expansion of piperidines provides a direct route to azepanes, another important class of N-heterocycles. Diastereomerically pure azepane derivatives have been prepared from piperidine precursors with excellent yield and complete stereoselectivity and regioselectivity. The structure and stereochemistry of the resulting azepanes have been confirmed by X-ray crystallographic analysis.
Iminosugars: Iminosugars are polyhydroxylated piperidine, pyrrolidine (B122466), or indolizidine alkaloids that act as mimics of monosaccharides. nih.gov Because of their structural similarity to the transition states of glycosidic bond cleavage, they are potent inhibitors of glycosidases and glycosyltransferases. nih.gov Syntheses of branched iminosugars, such as trihydroxypipecolic acid analogues, have been achieved starting from versatile carbohydrate lactones, which can be converted to polyhydroxylated piperidine derivatives. nih.gov These piperidine-based structures are crucial for creating the core of the iminosugar.
Hydantoins: The conversion of a piperidine ring into a hydantoin (B18101) (imidazolidine-2,4-dione) via a direct ring expansion or skeletal rearrangement is not a widely documented transformation in the surveyed chemical literature. Standard hydantoin syntheses, such as the Bucherer-Bergs reaction, typically involve the condensation of a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. whiterose.ac.uk While a piperidinone (a cyclic ketone) could theoretically undergo a Bucherer-Bergs reaction to form a spiro-hydantoin, this involves the formation of a new ring attached to the piperidine, not a rearrangement of the piperidine backbone itself.
Ring Closure to Lactam Derivatives
Lactams, or cyclic amides, are core structures in numerous pharmaceuticals, including antibiotics like penicillin. 3-Hydroxypiperidine derivatives can be converted into lactam structures, most notably piperidin-2-ones. A common synthetic strategy involves the oxidation of the 3-hydroxyl group to a ketone, yielding an N-protected piperidin-3-one (B1582230). This ketone can then be converted to its oxime derivative by reaction with hydroxylamine. Subsequent exposure of the oxime to acidic conditions can induce a Beckmann rearrangement, where the carbon atom C4 migrates to the electron-deficient nitrogen, expanding the ring and then hydrolyzing to form a seven-membered lactam (azepan-2-one). Alternatively, if the C2 carbon migrates, a ring contraction could potentially occur.
A more direct approach to related lactams involves the oxidation of 3-hydroxypiperidine itself. Oxidation with reagents like iodosylbenzene has been shown to produce 2-pyrrolidinone, indicating a ring-contractive oxidative rearrangement. youtube.com Furthermore, ruthenium-catalyzed Ring-Closing Metathesis (RCM) of acyclic amino-alkene precursors is a powerful method for the synthesis of piperidines and the corresponding lactams. nih.gov
Cycloaddition Reactions for Fused Systems
Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems with high stereocontrol. Intermediates derived from 3-hydroxypiperidine can participate in such reactions to generate fused heterocyclic systems. A common strategy involves the generation of an azomethine ylide from the piperidine nitrogen and an adjacent carbon, which can then undergo a [3+2] cycloaddition with a dipolarophile (e.g., an alkene or alkyne).
For example, a nonstabilized azomethine ylide can be generated and reacted with alkynes and silyl (B83357) enol ethers in a [2+2]/[2+3] cycloaddition cascade to produce polysubstituted, fused pyrrolidines. Similarly, 1,3-dipolar cycloaddition of a nitrone, which can be formed by oxidation of the N-hydroxy-piperidine derivative, with an alkene is a classic method for forming fused isoxazolidine (B1194047) rings. These can then be cleaved reductively to yield amino alcohol products. This approach has been used in the synthesis of 2-spiropiperidines, where a retro-[3+2] cycloaddition followed by a new intramolecular [3+2] cycloaddition forms the desired spirocyclic core.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of these complex transformations is crucial for optimizing reaction conditions and expanding their scope.
The mechanism of Ni-catalyzed reductive cross-coupling has been the subject of extensive study. A widely accepted pathway involves a radical chain mechanism rather than sequential oxidative additions at a single nickel center. The proposed catalytic cycle begins with the selective reaction of a low-valent nickel(0) complex with the aryl halide (sp²-electrophile) to form an arylnickel(II) intermediate. This intermediate is not reduced further but instead reacts with an alkyl radical. The alkyl radical is generated when another low-valent nickel species (Ni(0) or Ni(I)) activates the alkyl electrophile (e.g., the piperidine tosylate) via a single-electron transfer (SET) process. The alkyl radical is then trapped by the arylnickel(II) complex to form an arylakylnickel(III) species, which undergoes rapid reductive elimination to furnish the C(sp²)-C(sp³) coupled product and a Ni(I) species. This Ni(I) complex can then continue the radical chain process or be reduced back to Ni(0) to restart the cycle. nih.gov The selectivity for cross-coupling over homocoupling is attributed to the different mechanisms of activation for the two electrophiles and the rapid trapping of the alkyl radical by the arylnickel(II) complex.
Mechanistic studies of ring expansions, such as the synthesis of azepanes from piperidines, have been investigated using semiempirical molecular orbital calculations to understand the regiochemistry and stereochemistry of the transformation. For other piperidine syntheses, kinetic isotope effect (KIE) experiments have been employed. For instance, in the copper-catalyzed C-H amination to form piperidines, a KIE value of 4.2 was observed, supporting the C-H bond cleavage as the turnover-limiting step in the catalytic cycle. Deuterium labeling experiments have also been crucial in elucidating the mechanism of rhodium-catalyzed additions to dihydropyridines, confirming the source of hydrogen atoms in the final piperidine product.
Spectroscopic and Structural Characterization of 3 Hydroxypiperidine 1 Carbonitrile Derivatives
X-ray Crystallography for Solid-State Conformation and Crystal Structure Analysis
For heterocyclic systems like piperidine (B6355638) derivatives, X-ray crystallography reveals the preferred solid-state conformation. Studies on related substituted piperidine and pyridazino[4,5-b]indol-4-one derivatives have demonstrated the power of this technique. researchgate.netmdpi.com For example, in the crystal structure of certain 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles, the presence of strong intramolecular hydrogen bonds has been confirmed, which significantly influences the molecular conformation. researchgate.net
In the analysis of 1,5-benzodiazepin-2-one (B1260877) derivatives, which feature a seven-membered ring, X-ray diffraction has been used to confirm cis and trans configurations and to describe the ring's boat or twisted-boat conformations. mdpi.com Similarly, for derivatives of 3-hydroxypiperidine (B146073), one would expect the piperidine ring to adopt a chair conformation, which is the most stable arrangement. The position of the hydroxyl and carbonitrile groups (axial or equatorial) would be definitively established.
A crystallographic study of a piperine (B192125) inclusion complex with a β-cyclodextrin derivative revealed a 1:2 guest-to-host stoichiometry and detailed the specific arrangement of the molecules within the crystal lattice. nih.gov Such detailed structural insights are fundamental for understanding intermolecular interactions in the solid state.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z | 4 |
This data is representative of a substituted pyridazino[4,5-b]indole derivative and illustrates the type of information obtained from X-ray crystallography. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 3-hydroxypiperidine derivatives, ¹H and ¹³C NMR spectra are used to confirm the presence of the piperidine ring and its substituents. The chemical shifts of the protons and carbons are indicative of their local electronic environment. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would typically appear as a multiplet in a distinct region of the ¹H NMR spectrum. Similarly, the carbon atom of the nitrile group (-C≡N) would have a characteristic chemical shift in the ¹³C NMR spectrum.
The conformation of the piperidine ring in solution can be determined by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. libretexts.org The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
In a chair conformation, the coupling between two axial protons (³J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax-eq) or two equatorial protons (³J_eq-eq) is much smaller (2-5 Hz). libretexts.orgyoutube.com By measuring these coupling constants, the preferred conformation of the ring and the orientation (axial or equatorial) of the substituents can be deduced.
The R-value method is a quantitative approach that uses the ratio of coupling constants to provide more detailed information about the ring's puckering and conformational equilibria. This method is particularly useful for analyzing complex or dynamic systems.
Table 2: Typical ¹H-¹H Coupling Constants for a Piperidine Ring in a Chair Conformation
| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |
| ³J (axial-axial) | ~180° | 10 - 13 |
| ³J (axial-equatorial) | ~60° | 2 - 5 |
| ³J (equatorial-equatorial) | ~60° | 2 - 5 |
For chiral molecules like the enantiomers of 3-hydroxypiperidine derivatives, determining the enantiomeric purity is often necessary. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this assessment. libretexts.org
Chiral shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral molecules that can reversibly bind to the compound being analyzed. libretexts.org This interaction forms transient diastereomeric complexes, which have different NMR spectra. As a result, in the presence of a CSR, the NMR signals of the two enantiomers, which are identical in a non-chiral environment, become resolved into separate peaks. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers, allowing for the determination of enantiomeric excess (ee). libretexts.orgharvard.edu This technique is particularly effective for molecules with Lewis basic sites, such as the hydroxyl group and the nitrogen atom in 3-hydroxypiperidine derivatives, which can coordinate to the lanthanide metal center. libretexts.orgunipi.it
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds. oregonstate.edu
For a molecule like 3-Hydroxypiperidine-1-carbonitrile, the IR spectrum would exhibit characteristic absorption bands for its key functional groups:
Hydroxyl group (-OH): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration. The broadness is due to hydrogen bonding. youtube.com
Nitrile group (-C≡N): A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹ is a clear indicator of the C≡N triple bond stretch. This peak is often found in a relatively clean region of the spectrum, making it easy to identify. youtube.comlibretexts.org
C-H bonds: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the saturated piperidine ring. pressbooks.pub
C-N bond: The C-N stretching vibration of the piperidine ring typically appears in the fingerprint region, between 1000 and 1300 cm⁻¹. libretexts.org
The absence or presence of these characteristic peaks provides direct evidence for the successful synthesis or modification of the molecule. nih.govnih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Sharp, Medium |
| Alkane C-H | C-H Stretch | 2850 - 3000 | Strong |
| Amine C-N | C-N Stretch | 1000 - 1300 | Medium-Weak |
Computational Studies on 3 Hydroxypiperidine 1 Carbonitrile and Analogues
Density Functional Theory (DFT) Calculations for Conformational Preferences
The conformational flexibility of the piperidine (B6355638) ring is a critical determinant of a molecule's biological activity and physical properties. In 3-Hydroxypiperidine-1-carbonitrile, the piperidine ring can adopt several conformations, with the chair form being the most stable. The substituents on the ring, the hydroxyl group at the 3-position and the nitrile group at the 1-position, can exist in either axial or equatorial orientations. The relative stability of these conformers is governed by a complex interplay of steric and electronic effects.
While specific DFT calculations for this compound are not extensively documented in the literature, studies on analogous 3-substituted piperidines provide valuable insights. For instance, research on 3-fluoropiperidine (B1141850) has shown that the preference for an axial or equatorial fluorine atom is influenced by the N-substituent and the solvent. researchgate.netd-nb.infonih.gov Computational analyses of these systems, often performed using methods like M06-2X/def2-QZVPP, have demonstrated that electrostatic interactions, hyperconjugation, and steric factors are key in determining the most stable conformation. d-nb.infonih.gov
In the case of 3-hydroxypiperidine (B146073) analogues, the orientation of the hydroxyl group is crucial. The preference for an axial or equatorial position is influenced by the potential for intramolecular hydrogen bonding and the electronic nature of the N-substituent. A GIAO/DFT study on the shieldings in amines, including piperidine derivatives, has shown that computational methods can accurately predict conformational preferences. nih.gov The presence of the electron-withdrawing cyano group on the nitrogen in this compound is expected to significantly influence the electronic environment of the ring and, consequently, the conformational equilibrium. The partial double-bond character of the N-CN bond can induce a pseudoallylic strain, which has been shown in N-acylpiperidines to favor an axial orientation for substituents at the 2-position. nih.gov A similar effect could influence the conformational preference of the 3-hydroxy group.
The relative energies of the different conformers of a substituted piperidine analogue, as determined by DFT calculations, are presented in the table below. These values illustrate the subtle energy differences that dictate the conformational landscape of such molecules.
| Conformer | Relative Free Enthalpy (ΔG) in Gas Phase (kcal/mol) | Relative Free Enthalpy (ΔG) in Solvent (kcal/mol) |
| 3-Fluoropiperidine (Axial F) | 0.0 | 0.0 |
| 3-Fluoropiperidine (Equatorial F) | +0.3 | Not specified |
| Data derived from studies on 3-fluoropiperidine analogues. researchgate.netd-nb.inforesearchgate.net |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies. For reactions involving this compound or its precursors, DFT calculations can map out the entire reaction pathway, providing a detailed understanding of the reaction kinetics and thermodynamics.
While specific computational studies on the reaction mechanisms of this compound are scarce, research on related piperidine reactions offers a framework for understanding its reactivity. For example, the electrochemical cyanation of secondary piperidines to form α-aminonitriles has been reported. nih.gov This process involves the oxidation of the piperidine to a cyclic imine, followed by the nucleophilic addition of cyanide. nih.gov Computational modeling of such a reaction would involve locating the transition state for both the oxidation and the cyanide addition steps. The activation barriers calculated for these steps would provide insights into the reaction rate and feasibility.
The search for a transition state is a common application of computational chemistry in understanding reaction mechanisms. sparkle.pro.br For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the 3-position or a reaction at the nitrile group, DFT calculations could be employed to model the potential energy surface. The table below provides a hypothetical example of calculated activation energies for a reaction involving a piperidine derivative.
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack | 15.2 |
| Proton transfer | 8.5 |
| Hypothetical data based on typical activation energies for organic reactions. |
Furthermore, computational studies on the enzymatic reactions of similar heterocyclic compounds, such as the dihydropyrimidinase-catalyzed ring opening, have successfully used quantum mechanical cluster approaches based on DFT to elucidate the reaction mechanism and stereospecificity. rsc.org These studies highlight the power of computational methods in understanding complex biochemical transformations. rsc.org
3 Hydroxypiperidine 1 Carbonitrile As a Synthetic Synthon and Building Block
Role as a Chiral Intermediate in the Synthesis of Complex Organic Molecules
3-Hydroxypiperidine-1-carbonitrile is a valuable chiral intermediate in the synthesis of a wide array of complex organic molecules. Its inherent chirality and functional groups make it a strategic starting point for constructing stereochemically defined products. The piperidine (B6355638) ring is a common motif in many biologically active compounds and natural products. The hydroxyl and cyano groups offer versatile handles for further chemical transformations.
One of the key applications of chiral 3-hydroxypiperidine (B146073) derivatives is in the synthesis of pharmaceutical agents. For instance, the enantiomerically pure (S)-1-Boc-3-hydroxypiperidine, a closely related analog, serves as a crucial intermediate in the production of tyrosine kinase inhibitors, a class of anti-cancer drugs. derpharmachemica.com The stereoselective synthesis of this intermediate is often achieved through enzymatic or whole-cell biocatalysis, which offers high enantioselectivity and environmentally friendly reaction conditions. derpharmachemica.com Traditional chemical methods for obtaining the chiral form often involve the resolution of a racemic mixture, which is inherently less efficient. derpharmachemica.com
The synthesis of complex natural products also benefits from chiral piperidine building blocks. For example, the total synthesis of (-)-pinidinol, a piperidine alkaloid, utilizes a chiral N-sulfinyl 1,3-amino alcohol derived from a piperidine precursor. temple.edu Furthermore, synthetic strategies have been developed to produce chiral 4-amino-3-hydroxypiperidines, which are important pharmacophores, through methods like asymmetric hydrogenation and the use of chiral starting materials such as 2-deoxy-D-ribose. rsc.org These examples underscore the importance of chiral 3-hydroxypiperidine derivatives as foundational elements for constructing intricate molecular architectures with specific biological functions.
Table 1: Examples of Complex Organic Molecules Synthesized Using Chiral Piperidine Intermediates
| Target Molecule | Intermediate | Synthetic Approach | Reference |
|---|---|---|---|
| Tyrosine Kinase Inhibitors | (S)-1-Boc-3-hydroxypiperidine | Enzymatic/Biocatalytic Reduction | derpharmachemica.com |
| (-)-Pinidinol | Chiral N-sulfinyl 1,3-amino alcohol | Intramolecular Cascade-Cyclization | temple.edu |
| Chiral 4-amino-3-hydroxypiperidines | Racemic intermediates | Asymmetric Hydrogenation, Biocatalytic/Classical Resolution | rsc.org |
Incorporation into Multicyclic and Spiro Systems
The structural features of this compound make it an adept building block for the construction of more complex multicyclic and spirocyclic systems. The piperidine ring can serve as a scaffold onto which other rings are fused or spiro-annulated, leading to novel three-dimensional structures.
Spirocyclic systems, where two rings share a single common atom, are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space. Methodologies for creating such structures often involve intramolecular reactions. For example, a "Clip-Cycle" approach has been developed for the asymmetric synthesis of 3-spiropiperidines. rsc.org This method involves an initial cross-metathesis reaction followed by a chiral phosphoric acid-catalyzed intramolecular aza-Michael cyclization. rsc.org While this specific example does not start directly with this compound, it illustrates a general strategy where a functionalized piperidine precursor is cyclized to form a spiro-system.
Furthermore, three-component condensation reactions provide a direct route to spiropyrazolines. These reactions can involve the condensation of hydrazines, malononitrile, and a cyclic ketone like cyclohexanone, demonstrating the formation of a spiro-junction. researchgate.net The adaptability of the piperidine scaffold allows for its incorporation into such multicomponent reaction schemes to generate diverse spirocyclic libraries. The development of synthetic methods that allow for the selective construction of bridged and spiro-type multicyclic topologies is an ongoing area of research. researchgate.net
Table 2: Synthetic Strategies for Multicyclic and Spiro Systems Involving Piperidine Scaffolds
| System Type | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| 3-Spiropiperidines | Asymmetric 'Clip-Cycle' | Cross metathesis followed by intramolecular aza-Michael cyclization | rsc.org |
| Spiropyrazolines | Three-component condensation | One-pot reaction of hydrazines, malononitrile, and a cyclic ketone | researchgate.net |
Precursor for Conformationally Constrained Amino Acids and Amino Alcohols
The rigid structure of the piperidine ring in this compound makes it an excellent precursor for the synthesis of conformationally constrained amino acids and amino alcohols. These non-natural amino acids are valuable tools in peptide and peptidomimetic design, as they can enforce specific secondary structures like β-turns and β-sheets, leading to enhanced biological activity and stability. nih.gov
By modifying the functional groups on the piperidine ring, a variety of constrained amino acid analogs can be accessed. For instance, the synthesis of conformationally constrained phenylalanine mimetics has been achieved starting from a cyclic phenylalanine derivative, 6-benzylpiperazine-2,3,5-trione, which can be selectively alkylated. rsc.org This highlights the principle of using a cyclic scaffold to restrict the conformational freedom of an amino acid side chain.
The synthesis of conformationally constrained β-amino acids has also been explored using norbornene units to induce specific peptide conformations. nih.gov While not directly derived from this compound, this research demonstrates the broader concept of using cyclic structures to control peptide architecture. The development of methodologies to synthesize such constrained building blocks is crucial for advancing the field of medicinal chemistry and protein engineering. udel.edu The synthesis of 1,3-amino alcohols with a piperidine core has also been achieved through stereoselective reductions of N-sulfinyl β-amino ketones. temple.edu
Table 3: Examples of Conformationally Constrained Amino Acids and Amino Alcohols
| Constrained Molecule Type | Precursor/Scaffold | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|---|
| Phenylalanine mimetics | 6-Benzylpiperazine-2,3,5-trione | Selective alkylation | Peptidomimetics | rsc.org |
| β-Amino acids | Norbornene units | Desymmetrization and incorporation into peptide chains | Induction of β-sheets and β-turns | nih.gov |
| 1,3-Amino alcohols | N-sulfinyl β-amino ketones | Stereoselective reduction | Synthesis of natural products | temple.edu |
Contribution to the Development of Privileged Scaffolds in Chemical Research
The piperidine ring system, of which this compound is a derivative, is considered a "privileged scaffold" in medicinal chemistry. routledge.com A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a fertile starting point for the development of new drugs. nih.govmdpi.com The frequent appearance of the piperidine motif in approved drugs and clinical candidates attests to its favorable physicochemical properties and its ability to interact with a variety of protein targets. routledge.com
The concept of privileged scaffolds guides the design of compound libraries for drug discovery. nih.gov By starting with a scaffold like piperidine, chemists can systematically modify its structure to explore a wide range of biological activities. The functional groups on this compound provide convenient points for diversification, allowing for the creation of a library of related compounds. This approach has been successfully used to identify potent and selective ligands for various receptors and enzymes. nih.gov
The indole (B1671886) ring, another important privileged scaffold, is often found in combination with other heterocyclic systems in drug molecules. mdpi.com The strategic combination of privileged scaffolds is a powerful approach in modern drug discovery. researchgate.net The versatility of the piperidine scaffold allows for its incorporation into more complex molecules that may also contain other privileged structures, thereby increasing the probability of finding a biologically active compound.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-1-Boc-3-hydroxypiperidine |
| (-)-Pinidinol |
| 2-deoxy-D-ribose |
| Malononitrile |
| Cyclohexanone |
| 6-Benzylpiperazine-2,3,5-trione |
| Fmoc-4R-hydroxyproline |
| N-sulfinyl β-amino ketones |
Future Research Directions in 3 Hydroxypiperidine 1 Carbonitrile Chemistry
Advancements in Sustainable and Green Chemistry Methodologies
The chemical industry's shift towards sustainability is driving research into environmentally benign synthetic methods. For piperidine (B6355638) derivatives, this includes electrochemical synthesis, the use of bio-renewable feedstocks, and flow chemistry protocols.
Future research on 3-Hydroxypiperidine-1-carbonitrile could greatly benefit from electrochemical synthesis . This technique, often considered a green method, uses electricity to drive chemical reactions, minimizing the need for hazardous reagents. nih.gov For instance, the electroreductive cyclization of imines with terminal dihaloalkanes has been successfully employed for synthesizing piperidine derivatives. nih.gov This approach could be adapted for the synthesis of the 3-hydroxypiperidine (B146073) core, potentially from readily available acyclic precursors, thereby avoiding harsh chemicals and high temperatures often associated with traditional methods. nih.govresearchgate.net The use of flow microreactors in electrosynthesis can further enhance efficiency and safety, offering a scalable and green route to the piperidine backbone. nih.govresearchgate.net
Flow chemistry represents another frontier for the sustainable synthesis of this compound. Continuous flow protocols have been developed for the rapid and scalable synthesis of α-chiral piperidines with high diastereoselectivity. acs.org Applying flow chemistry to the synthesis of this compound could lead to higher yields, better process control, and reduced waste generation compared to batch processes. acs.org
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Electrochemical Synthesis | Electreductive cyclization to form the piperidine ring. | Reduces need for toxic reagents, mild reaction conditions. nih.gov |
| Bio-renewable Feedstocks | Synthesis of the piperidine core from bio-based furan (B31954) derivatives. | Reduces reliance on petrochemicals, improves sustainability. rsc.org |
| Flow Chemistry | Continuous and scalable synthesis of the chiral 3-hydroxypiperidine core. | Enhanced safety, improved yield and purity, faster reaction times. acs.org |
Enzyme Engineering and Directed Evolution for Enhanced Biocatalytic Synthesis
Biocatalysis offers a powerful and highly selective method for producing chiral compounds like 3-hydroxypiperidine. The use of enzymes, such as ketoreductases, can provide high enantioselectivity under mild, environmentally friendly conditions. derpharmachemica.comresearchgate.net
The enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine, a closely related analogue, has been achieved using ketoreductase enzymes and whole-cell biocatalysts, such as Baker's yeast. derpharmachemica.com These methods offer significant advantages over classical chemical resolution, which is often inefficient. derpharmachemica.com Research has demonstrated that co-expressing a ketoreductase with a cofactor regenerating enzyme, like glucose dehydrogenase, in a single host cell can dramatically improve catalytic efficiency for producing (S)-N-Boc-3-hydroxypiperidine. mdpi.com
Future research will likely focus on enzyme engineering and directed evolution to develop novel biocatalysts with enhanced activity, stability, and specificity for the synthesis of the chiral isomers of this compound. By modifying the active site of existing ketoreductases, it may be possible to create enzymes that can efficiently reduce a precursor ketone to the desired (R)- or (S)-3-hydroxypiperidine core, which can then be converted to the target N-carbonitrile. Directed evolution could be used to screen vast libraries of enzyme variants to identify catalysts with optimal performance for this specific transformation. nih.gov The development of such engineered enzymes would be a significant step towards a highly efficient and sustainable manufacturing process.
| Biocatalytic Method | Precursor Example | Product Example | Key Findings |
| Whole-Cell Biotransformation | N-1-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Cost-effective and environmentally friendly process using Baker's yeast. derpharmachemica.com |
| Ketoreductase (KRED) Catalysis | N-1-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | High chiral selectivity and reduced reaction time. derpharmachemica.com |
| Co-expression of Enzymes | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | Co-expression of ketoreductase and glucose dehydrogenase improves catalytic efficiency. mdpi.com |
| Carbonyl Reductase Catalysis | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Four stereoisomers of 3-substituted-4-hydroxypiperidines | Excellent catalytic activity and stereoselectivity for dual chiral centers. rsc.orgnih.govresearchgate.net |
Development of Novel Catalytic Asymmetric Approaches
The synthesis of enantiomerically pure piperidines is a central challenge in medicinal chemistry. nih.gov While biocatalytic methods are promising, the development of novel catalytic asymmetric approaches using small molecule or metal-based catalysts remains a vibrant area of research.
Recent advances have focused on the asymmetric hydrogenation of pyridine (B92270) derivatives and the functionalization of dihydropyridines. nih.govresearchgate.netacs.org For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn Another innovative approach involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts with a chiral primary amine to generate chiral piperidines with excellent selectivity. dicp.ac.cn
Future research on this compound will likely leverage these and other emerging asymmetric catalytic methods. A key goal will be the development of a catalytic system that can directly generate the chiral 3-hydroxy-substituted piperidine ring with the N-carbonitrile group already in place or easily installable. This could involve the asymmetric reduction of a corresponding pyridone or pyridine precursor. The development of methods for the catalytic kinetic resolution of racemic 3-hydroxypiperidine derivatives could also provide efficient access to the enantiopure forms of this compound. nih.gov
| Asymmetric Strategy | Substrate Type | Catalyst System Example | Product Type |
| Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate | Rhodium-based catalyst | 3-substituted tetrahydropyridines snnu.edu.cn |
| Reductive Transamination | Pyridinium salts | Rhodium-based catalyst with a chiral amine | Chiral piperidines dicp.ac.cn |
| Dearomatization/Borylation | Pyridine derivatives | Copper(I)-based catalyst | Enantioenriched 3-boryl-tetrahydropyridines acs.org |
| Kinetic Resolution | Disubstituted piperidines | N-heterocyclic carbene and chiral hydroxamic acid | Enantioenriched piperidines nih.gov |
Exploration of Undiscovered Ring Transformation and Functionalization Pathways
Beyond the synthesis of the core structure, future research will undoubtedly focus on novel ways to functionalize and transform the this compound ring system to create diverse molecular architectures.
A major area of future exploration is the late-stage C-H functionalization of the piperidine ring. researchgate.net This powerful strategy allows for the direct introduction of new substituents onto a pre-formed ring, bypassing the need for lengthy de novo syntheses. researchgate.netresearchgate.net Research has shown that site-selective C-H functionalization at the C2, C3, and C4 positions of the piperidine ring is possible, with the outcome controlled by the choice of catalyst and nitrogen-protecting group. nih.govnih.gov For this compound, developing methods for selective C-H functionalization at the C2, C4, C5, or C6 positions would open up a vast new chemical space for drug discovery and materials science. Photoredox catalysis has also emerged as a powerful tool for the C-H arylation of highly substituted piperidines. nih.govacs.org
Another avenue for future research is the exploration of ring transformation reactions . This could include ring-opening reactions to generate functionalized acyclic amines, or ring expansions and contractions to access other heterocyclic systems. For instance, N-substituted piperidines have been shown to undergo ring-opening under photooxidation conditions to yield aminoaldehydes. researchgate.net Investigating the reactivity of the this compound ring under various conditions could reveal novel rearrangement and transformation pathways, leading to the discovery of new molecular scaffolds with unique properties.
| Transformation Type | Approach | Potential Outcome for this compound |
| C-H Functionalization | Rhodium-catalyzed C-H insertion | Direct introduction of substituents at C2, C4, or other positions. nih.govnih.gov |
| C-H Arylation | Photoredox catalysis | Introduction of aryl groups at the α-amino position. nih.govacs.org |
| Ring-Opening | Photooxidation | Formation of functionalized acyclic aminoaldehydes or related structures. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
